
6-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Epetraborole and is a member of the pyrimidinone family of compounds. Epetraborole has been shown to have a range of biological activities that make it a promising candidate for use in various research applications.
Scientific Research Applications
Synthesis Methods and Chemical Properties
Ionic Liquid-Promoted Synthesis : An environmentally friendly synthesis method using ionic liquid ([Et3NH][HSO4]) promoted the facile synthesis of novel chromone-pyrimidine coupled derivatives. These compounds were evaluated for their in vitro antimicrobial activity and found to have potential as oral drug candidates due to their good oral drug-like properties. Some derivatives demonstrated potent antibacterial and antifungal activities, comparable to standard drugs like miconazole, and were found to be non-cytotoxic against the human cancer cell line HeLa (Tiwari et al., 2018).
Structural and Electronic Properties : A study on thiopyrimidine derivatives explored their electronic, linear, and nonlinear optical properties. The research highlighted the significant distribution of the pyrimidine ring in nature and its importance in medicine and nonlinear optics fields. Density functional theory (DFT) findings showed excellent concurrence with experimental data, indicating the potential of these derivatives for optoelectronic applications (Hussain et al., 2020).
Biological Activities and Potential Drug Applications
Antimicrobial and Antifungal Activities : Various derivatives of the compound were synthesized and tested for their antimicrobial and antifungal activities. Some compounds exhibited potent activities comparable to reference drugs, highlighting their potential in developing new antimicrobial agents (Hossan et al., 2012).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrimidine derivatives in drug development for treating various diseases (Rahmouni et al., 2016).
HIV-1 Reverse Transcriptase Inhibitor : A study introduced DB-02, a compound with a structure related to the one , as a potent HIV-1 reverse transcriptase inhibitor with low cytotoxicity. It showed improved sensitivity against specific resistant strains of HIV, suggesting its potential as a novel non-nucleoside reverse transcriptase inhibitor (Zhang et al., 2013).
properties
IUPAC Name |
4-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-9-7-10(16)14-12(13-9)18-8-11(17)15-5-3-4-6-15/h7H,2-6,8H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPBGIMSLJLJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2697221.png)
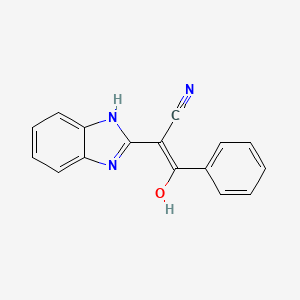
![(1-Methyltriazol-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2697223.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2697224.png)
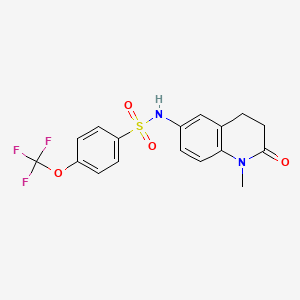
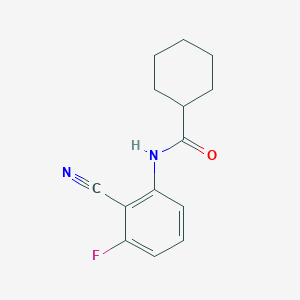
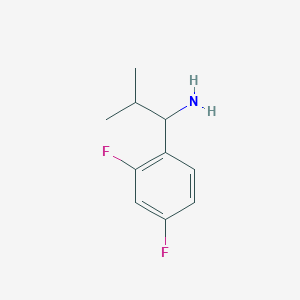
![3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2697230.png)
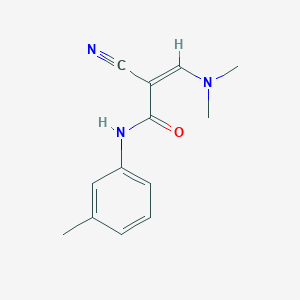
![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697234.png)

![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2697238.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide](/img/structure/B2697240.png)